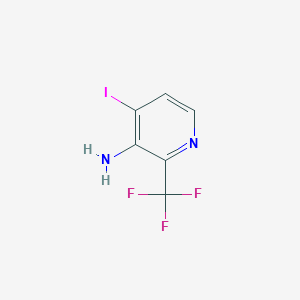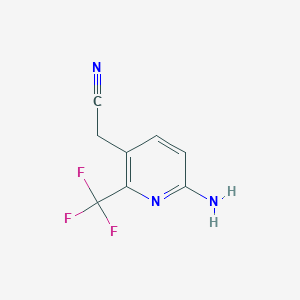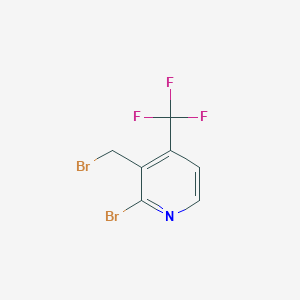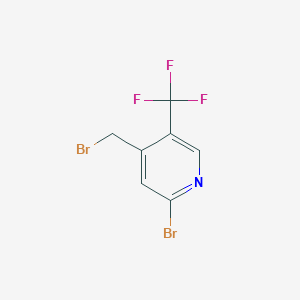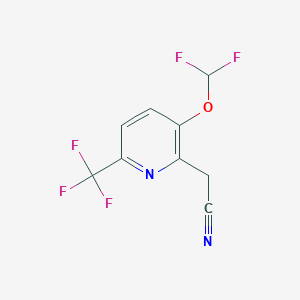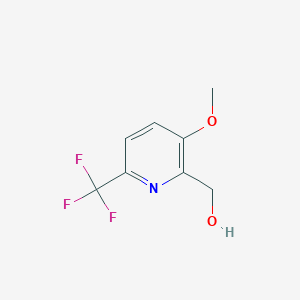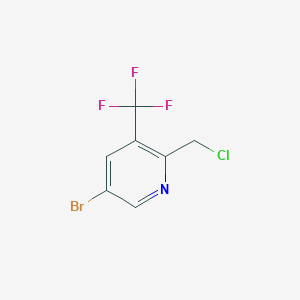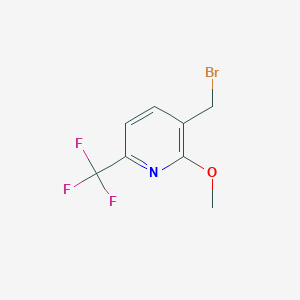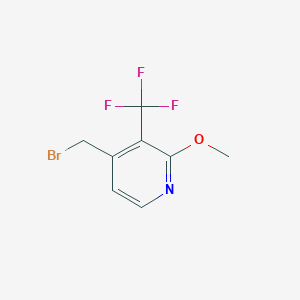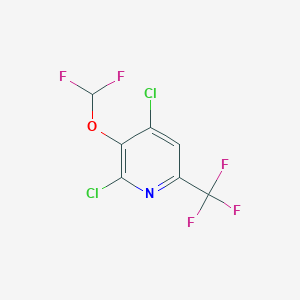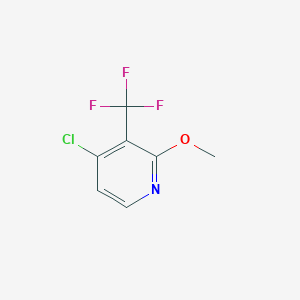
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloro, methoxy, and trifluoromethyl groups
Mechanism of Action
Target of Action
- TFMP is commonly used in the synthesis of organic compounds, particularly in the context of Suzuki–Miyaura cross-coupling reactions . In this reaction, the compound’s primary target is palladium (Pd) , which acts as a catalyst. Palladium facilitates the formation of carbon–carbon bonds by mediating the coupling of organoboron reagents (such as TFMP) with other organic fragments.
Biochemical Pathways
- The Suzuki–Miyaura coupling reaction occurs through transmetalation, where boron-containing reagents (including TFMP) transfer their organic groups to palladium. This process involves the activation of Pd(0) species and subsequent reductive elimination . The newly formed carbon–carbon bond can be part of complex organic molecules, enabling the synthesis of pharmaceuticals, agrochemicals, and other valuable compounds.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can impact cell signaling pathways, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. Additionally, it can interact with transcription factors, thereby influencing gene expression. The presence of the trifluoromethyl group in its structure enhances its binding affinity to certain biomolecules, making it a potent modulator of biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels within cells. Its interactions with enzymes such as cytochrome P450 play a crucial role in its metabolism and the subsequent biochemical effects. The modulation of these pathways by this compound can lead to significant changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall biochemical effects. The interactions with transporters and binding proteins are critical for its effective distribution and function within the biological system .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 2-methoxy-3-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach involves the direct trifluoromethylation of 4-chloro-2-methoxypyridine using a trifluoromethylating reagent like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine may involve large-scale chlorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, which can have different functional groups replacing the chloro, methoxy, or trifluoromethyl groups .
Scientific Research Applications
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications:
Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its ability to disrupt biological processes in pests.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group and has the chloro group at a different position.
4-Chloro-2-methoxypyridine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of all three substituents (chloro, methoxy, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHGIWPDHRDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


